7-[2-(4-chlorophenyl)-2-oxo-1-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
7-[2-(4-CHLOROPHENYL)-2-OXO-1-PHENYLETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of chromenones, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-CHLOROPHENYL)-2-OXO-1-PHENYLETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with 4-hydroxycoumarin under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 7-[2-(4-CHLOROPHENYL)-2-OXO-1-PHENYLETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-(4-CHLOROPHENYL)-2-OXOETHOXY)-2H-CHROMEN-2-ONE
- 7-(2-(4-CHLORO-PHENYL)-2-OXO-ETHOXY)-4-PHENYL-CHROMEN-2-ONE
Uniqueness
Compared to similar compounds, 7-[2-(4-CHLOROPHENYL)-2-OXO-1-PHENYLETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE stands out due to its cyclopenta[c]chromenone core, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H19ClO4 |
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Molecular Weight |
430.9 g/mol |
IUPAC Name |
7-[2-(4-chlorophenyl)-2-oxo-1-phenylethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C26H19ClO4/c27-18-11-9-16(10-12-18)24(28)25(17-5-2-1-3-6-17)30-19-13-14-21-20-7-4-8-22(20)26(29)31-23(21)15-19/h1-3,5-6,9-15,25H,4,7-8H2 |
InChI Key |
WBJFCCZPHRGGGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC(C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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